

Physicochemical Properties of 2H-Chromen-5amine: A Technical Guide

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Compound of Interest		
Compound Name:	2H-chromen-5-amine	
Cat. No.:	B574953	Get Quote

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Introduction

2H-chromen-5-amine, a heterocyclic aromatic amine, belongs to the chromene class of compounds. The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Derivatives of chromene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the physicochemical properties of **2H-chromen-5-amine**, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological signaling pathways.

Physicochemical Data

Due to the limited availability of direct experimental data for **2H-chromen-5-amine**, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.



Property	Value	Source
IUPAC Name	2H-chromen-5-amine	-
CAS Number	170729-16-5	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.18 g/mol	Calculated
Predicted logP	1.5 - 2.0	Estimated based on fragment methods[2]
Predicted pKa (of the conjugate acid)	4.0 - 5.0	Estimated for aromatic amines[3]
Predicted Aqueous Solubility	Moderately soluble	Inferred from logP and amine properties[4]
Predicted Melting Point	Not available	-
Predicted Boiling Point	Not available	-

Experimental Protocols Synthesis of 2H-Chromene Derivatives

While a specific protocol for the synthesis of **2H-chromen-5-amine** is not readily available in the cited literature, a general and widely adopted method for the synthesis of 2H-chromenes involves the reaction of salicylaldehydes with various α,β -unsaturated compounds. One common approach is the amino acid-promoted synthesis.[5][6]

General Protocol for Amino Acid-Promoted Synthesis of 2H-Chromenes:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted salicylaldehyde (1 equivalent), an enal (1.5-2.5 equivalents), and a catalytic amount of an amino acid (e.g., L-alanine, 10-20 mol%).
- Solvent: Add a suitable solvent, such as toluene or propyl acetate, to achieve a desired concentration (e.g., 0.1 M).



- Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2H-chromene derivative.

Determination of Aqueous Solubility

The solubility of an amine in water can be determined through the following general procedure. [4][7]

- Sample Preparation: To a test tube, add a small, accurately weighed amount of 2Hchromen-5-amine.
- Addition of Water: Add a measured volume of distilled water (e.g., 2 mL) to the test tube.
- Mixing: Vigorously stir or vortex the mixture for a set period to ensure maximum dissolution.
- Observation: Observe the solution for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble at that concentration.
- pH Measurement: Use a calibrated pH meter or pH paper to determine the pH of the resulting solution.
- Acidification: To assess solubility in acidic conditions, add a 10% HCl solution dropwise to the aqueous suspension until the solution becomes acidic. Observe any changes in solubility.

Determination of pKa (Basicity)

The pKa of the conjugate acid of an amine, which is a measure of its basicity, can be determined by titration.



- Solution Preparation: Prepare a standard solution of 2H-chromen-5-amine of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).
- Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.
- Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, measured increments from a burette.
- Data Collection: Record the pH of the solution after each addition of the acid titrant.
- Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

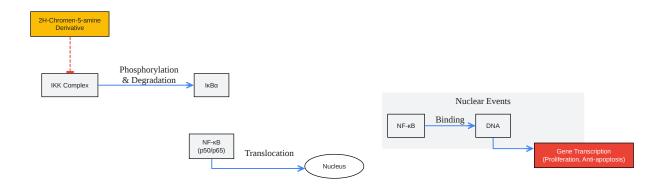
Biological Activity and Signaling Pathways

Derivatives of the chromene scaffold have been extensively studied for their potential as anticancer agents.[8][9] These compounds can induce cell death and inhibit cell proliferation through various molecular mechanisms. One of the key signaling pathways implicated in the anticancer activity of chromene derivatives is the NF-kB (nuclear factor kappa-light-chainenhancer of activated B cells) pathway. Additionally, these compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[9]

NF-kB Signaling Pathway Inhibition

The NF-kB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain chromene derivatives have been found to inhibit this pathway.[9]





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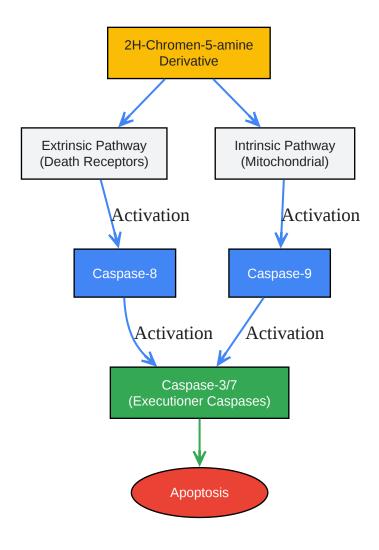
Caption: Inhibition of the NF-kB signaling pathway by a 2H-chromene derivative.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Chromene derivatives can induce apoptosis through the activation of caspase cascades.

[9]





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